molecular formula C6H19NSi2 B15440050 Hexamethyldisilan-1-amine CAS No. 78635-80-0

Hexamethyldisilan-1-amine

Cat. No.: B15440050
CAS No.: 78635-80-0
M. Wt: 161.39 g/mol
InChI Key: IFTAQQUIWHYPNV-UHFFFAOYSA-N
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Description

Hexamethyldisilan-1-amine is a specialized organosilicon compound of significant interest in advanced research and development. This chemical features a disilane backbone substituted with an amine functional group, making it a valuable reagent in synthetic organic and inorganic chemistry. Its primary research applications are anticipated in the field of materials science, where it may serve as a precursor for the synthesis of silicon-based thin films, ceramics, or polymers through techniques like chemical vapor deposition. The molecule's structure suggests its utility as a building block for more complex molecular architectures or as a silylating agent to introduce protective groups, thereby modulating the solubility and reactivity of target molecules. In polymer science, it could act as a monomer or cross-linking agent. Researchers value this compound for its potential to incorporate silicon and nitrogen into molecular frameworks, a key step in developing novel materials with tailored thermal, mechanical, or electronic properties. As with many specialized organosilanes, its mechanism of action is characterized by the reactivity of the silicon-nitrogen bond. Handling requires appropriate safety protocols. This compound is intended for laboratory research purposes only and is not classified as a drug or consumer product. It is strictly for use in controlled settings by qualified professionals.

Properties

CAS No.

78635-80-0

Molecular Formula

C6H19NSi2

Molecular Weight

161.39 g/mol

IUPAC Name

N-[dimethyl(trimethylsilyl)silyl]methanamine

InChI

InChI=1S/C6H19NSi2/c1-7-9(5,6)8(2,3)4/h7H,1-6H3

InChI Key

IFTAQQUIWHYPNV-UHFFFAOYSA-N

Canonical SMILES

CN[Si](C)(C)[Si](C)(C)C

Origin of Product

United States

Q & A

Q. What are the recommended methods for synthesizing Hexamethyldisilan-1-amine in laboratory settings?

To synthesize this compound, researchers should consider silane-amine coupling reactions under inert atmospheres (e.g., nitrogen or argon). A typical approach involves reacting hexamethyldisilane with ammonia or a primary amine in the presence of a transition metal catalyst (e.g., palladium or nickel). Purification via fractional distillation or recrystallization is critical to isolate the product. Ensure rigorous exclusion of moisture to prevent hydrolysis of the silane group. Reaction progress can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC) .

Q. What safety protocols are critical when handling this compound due to its reactive functional groups?

this compound is moisture-sensitive and may release hazardous by-products (e.g., ammonia) upon hydrolysis. Key protocols include:

  • Use of personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Conduct experiments in a fume hood to avoid inhalation of vapors.
  • Store the compound in airtight containers under anhydrous conditions (e.g., desiccators with silica gel).
  • Avoid contact with oxidizing agents or acids, which may trigger exothermic reactions .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Characterization should combine spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C spectra to confirm the silane-amine bond and methyl group environments.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify Si-N stretching vibrations (~800–1000 cm1^{-1}).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect volatile impurities.
    Cross-reference data with computational predictions (e.g., density functional theory, DFT) for validation .

Advanced Research Questions

Q. How should researchers address contradictory reports on the thermal stability of this compound in different solvent systems?

Contradictory stability data often arise from solvent polarity or trace moisture content. To resolve this:

  • Conduct systematic thermogravimetric analysis (TGA) across solvents (e.g., toluene, THF, DMF) under controlled humidity.
  • Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Compare kinetic stability via Arrhenius plots under varying conditions. Document solvent drying methods (e.g., molecular sieves) to ensure reproducibility .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel reaction pathways?

  • Density Functional Theory (DFT) : Calculate reaction pathways for silane-amine bond cleavage or nucleophilic substitution.
  • Molecular Dynamics (MD) Simulations : Model solvent effects on reaction kinetics.
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the molecule.
    Validate predictions with experimental data (e.g., kinetic isotope effects, Hammett plots) .

Q. How to optimize reaction conditions for the amination step in this compound synthesis to minimize by-products?

Apply a Design of Experiments (DoE) framework:

  • Variables : Temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (12–48 hours).
  • Response Surface Methodology (RSM) : Identify optimal conditions for yield and selectivity.
  • In Situ Monitoring : Use Raman spectroscopy to track intermediate formation.
    Post-reaction, employ column chromatography to separate by-products like disiloxanes .

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